3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the triazino-purine family. This compound is characterized by its unique triazino[3,4-f]purine core, which is substituted with dimethyl and phenylpropyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazino[3,4-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazino[3,4-f]purine skeleton.
Substitution Reactions: Introduction of the dimethyl and phenylpropyl groups is achieved through nucleophilic substitution reactions, often using alkyl halides in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3,9-Dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,7,9-Trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 3,9-Dimethyl-7-(2-phenylethyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Uniqueness
3,9-Dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
919008-40-5 |
---|---|
Molecular Formula |
C18H20N6O2 |
Molecular Weight |
352.398 |
IUPAC Name |
3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C18H20N6O2/c1-12-11-24-14-15(19-17(24)21-20-12)22(2)18(26)23(16(14)25)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3,(H,19,21) |
InChI Key |
HWHMEAQHWRYIKO-UHFFFAOYSA-N |
SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.